molecular formula C19H17NO6S B2482492 4-({[4-((1E)-2-carboxyvinyl)phenyl]sulfonyl}prop-2-enylamino)benzoic acid CAS No. 1192487-99-2

4-({[4-((1E)-2-carboxyvinyl)phenyl]sulfonyl}prop-2-enylamino)benzoic acid

Cat. No.: B2482492
CAS No.: 1192487-99-2
M. Wt: 387.41
InChI Key: VAIKOWDWXAKPLX-LFYBBSHMSA-N
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Description

4-({[4-((1E)-2-carboxyvinyl)phenyl]sulfonyl}prop-2-enylamino)benzoic acid is a useful research compound. Its molecular formula is C19H17NO6S and its molecular weight is 387.41. The purity is usually 95%.
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Scientific Research Applications

Receptor Selectivity and Antagonist Activity

  • Discovery of EP1 Receptor Selective Antagonists : A study by Naganawa et al. (2006) on the discovery of heteroaryl sulfonamides, including compounds related to 4-({[4-((1E)-2-carboxyvinyl)phenyl]sulfonyl}prop-2-enylamino)benzoic acid, found these compounds to be functional PGE2 antagonists selective for the EP1 receptor subtype. Some analogs exhibited optimized antagonist activity and in vivo activity, with structure-activity relationship (SAR) studies also presented (Naganawa et al., 2006).

Chemical Synthesis and Modifications

  • Synthesis of Amino Acid Derivatives : Research by Riabchenko et al. (2020) explored the creation of amino acid derivatives of related sulfonamide compounds. The interaction of these compounds with amino acid methyl esters led to the synthesis of new amino acid sulfonamide derivatives (Riabchenko et al., 2020).
  • Electrooxidation to Benzoic Acid : Michman and Weiss (1990) described the mild condition preparation of 4-(Di-n-propylsulfamyl)benzoic acid, an important drug, using an electrochemical method that converts the methyl group of a related toluene compound to carboxylate (Michman & Weiss, 1990).

Molecular Structure and Properties

  • Crystal Structure of Sulfasalazine : Filip et al. (2001) studied sulfasalazine, a compound structurally similar to this compound. They examined its molecular structure, revealing its planarity and hydrogen-bonded ring systems (Filip et al., 2001).

Photoredox Reactions and Polymerization

  • Photoinitiated Free-Radical Polymerization : A study by Wrzyszczyński et al. (2000) investigated sulfur-containing carboxylic acids as electron donors in photoinduced free-radical polymerizations. They found that these compounds, including derivatives of 4-carboxybenzophenone, could act as effective initiators in photopolymerization processes (Wrzyszczyński et al., 2000).

Biological Activity and Potential Therapeutic Uses

  • Hypoglycemic Activity of Carbamoylbenzoic Acids : Rufer and Losert (1979) reported that enantiomers of a compound similar to this compound showed hypoglycemic activity, suggesting potential therapeutic applications in diabetes treatment (Rufer & Losert, 1979).

Synthesis Methods and Catalytic Applications

  • Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives : Almarhoon et al. (2019) developed an eco-friendly method for synthesizing sulfonamide and sulfonate derivatives, including those related to this compound. This method involves using water and sodium carbonate as HCl scavengers to produce high yield and purity products (Almarhoon et al., 2019).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would describe how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and properties. Without specific information, it’s difficult to provide details .

Future Directions

Future research could involve studying the properties and potential applications of this compound. This could include investigating its potential use in fields such as medicine or materials science .

Properties

IUPAC Name

4-[[4-[(E)-2-carboxyethenyl]phenyl]sulfonyl-prop-2-enylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO6S/c1-2-13-20(16-8-6-15(7-9-16)19(23)24)27(25,26)17-10-3-14(4-11-17)5-12-18(21)22/h2-12H,1,13H2,(H,21,22)(H,23,24)/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAIKOWDWXAKPLX-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(C1=CC=C(C=C1)C(=O)O)S(=O)(=O)C2=CC=C(C=C2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN(C1=CC=C(C=C1)C(=O)O)S(=O)(=O)C2=CC=C(C=C2)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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